

# 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-O-p-Coumaroyl scandoside  
methyl ester

Cat. No.: B15592747

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to **6-O-p-Coumaroyl scandoside methyl ester**, a bioactive iridoid glycoside with significant therapeutic potential. This guide covers the procurement, standards, and experimental protocols related to this natural compound, offering a comprehensive resource for its application in research and development.

## Compound Overview

**6-O-p-Coumaroyl scandoside methyl ester** (CAS No. 83946-90-1) is a natural product that can be isolated from plants such as *Hedyotis diffusa*[1][2][3]. It is classified as a phenolic ester and an iridoid glycoside[4]. This compound has garnered scientific interest for its potential biological activities, including anti-inflammatory and anti-proliferative effects[1][2]. Its mode of action is thought to involve the modulation of signaling pathways related to inflammation and cell proliferation, as well as acting as a free radical scavenger to reduce oxidative stress[4].

## Suppliers and Commercial Availability

**6-O-p-Coumaroyl scandoside methyl ester** is available from several commercial suppliers as a reference standard or for research purposes. The compound is typically supplied as a powder[5][6][7].

Table 1: Prominent Suppliers of **6-O-p-Coumaroyl Scandoside Methyl Ester**

Supplier	Website	Notes
Biosynth	--INVALID-LINK--	Offers the compound for pharmaceutical testing as a high-quality reference standard[4].
BioCrick	--INVALID-LINK--	Provides the compound with a purity of >98%[5][7].
ChemicalBook	--INVALID-LINK--	Lists multiple suppliers for this compound[1][2].
MedChemExpress	--INVALID-LINK--	Supplies the compound for research use only[3].
TargetMol	--INVALID-LINK--	Offers the natural product for biochemical experiments and drug synthesis research[8].
Lifeasible	--INVALID-LINK--	Provides the compound with a purity of $\geq 98\%$ for research or industrial raw material use[6].
MOLNOVA	--INVALID-LINK--	Offers the compound with 98% purity as determined by HPLC[9].

## Analytical Standards and Specifications

When procuring **6-O-p-Coumaroyl scandoside methyl ester**, it is crucial to obtain a Certificate of Analysis (CoA) to verify its quality and purity. The typical specifications for this compound are summarized below.

Table 2: Typical Analytical Specifications for **6-O-p-Coumaroyl Scandoside Methyl Ester**

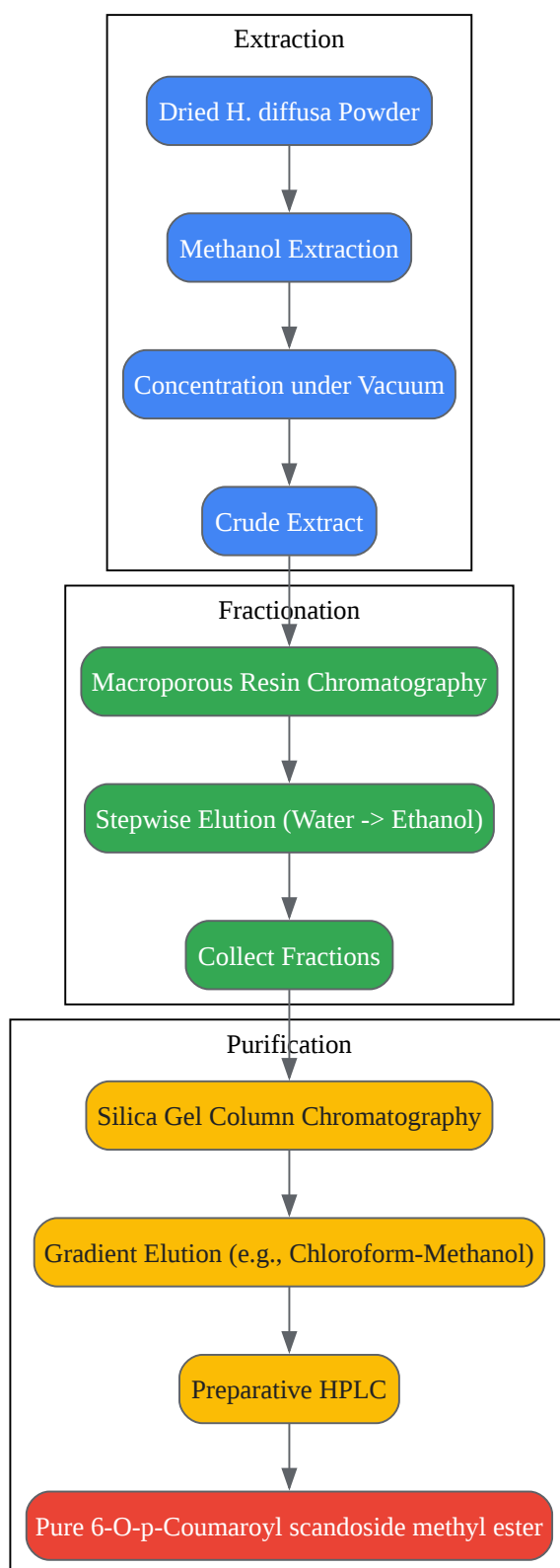
Parameter	Specification	Source
Chemical Formula	C <sub>26</sub> H <sub>30</sub> O <sub>13</sub>	[5][9]
Molecular Weight	550.5 g/mol	[5][9]
CAS Number	83946-90-1	[5][9]
Appearance	Powder	[5][7]
Purity (by HPLC)	>98%	[5][9]
NMR	Consistent with structure	[5][9]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[5][7]

## Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of **6-O-p-Coumaroyl scandoside methyl ester**. As no chemical synthesis protocols were found in the public domain, this guide focuses on its extraction from natural sources.

### Isolation from *Hedyotis diffusa*

The following is a representative protocol for the isolation and purification of **6-O-p-Coumaroyl scandoside methyl ester** from the dried whole plant of *Hedyotis diffusa*, based on common chromatographic techniques described in the literature.



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Caption: Isolation workflow for **6-O-p-Coumaroyl scandoside methyl ester**.

#### Protocol:

- Extraction:
  - Air-dried and powdered whole plant material of *Hedyotis diffusa* is extracted with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
  - The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Fractionation:
  - The crude extract is suspended in water and subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).
  - The column is washed with water to remove highly polar impurities, followed by a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to elute fractions with increasing hydrophobicity.
  - Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- Purification:
  - The ethanol fraction enriched with the target compound is further purified by silica gel column chromatography using a gradient elution system, such as chloroform-methanol or ethyl acetate-methanol.
  - Fractions containing **6-O-p-Coumaroyl scandoside methyl ester** are collected and combined.
  - Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water.
  - The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated by NMR and mass spectrometry.

## Analytical Methods

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might start at 10% A, increasing to 50% A over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 315 nm, which is the absorption maximum for the p-coumaroyl group.
- Injection Volume: 10-20  $\mu$ L.
- Temperature: 25-30  $^{\circ}$ C.

For structural confirmation,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential. The following are expected chemical shifts based on the compound's structure, typically recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ) or dimethyl sulfoxide ( $\text{DMSO}-d_6$ ).

Table 3: Key  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **6-O-p-Coumaroyl Scandoside Methyl Ester**

Moiety	Atom	Expected <sup>1</sup> H Chemical Shift (ppm)	Expected <sup>13</sup> C Chemical Shift (ppm)
p-Coumaroyl	H-2', H-6'	~7.4 (d)	~130
	H-3', H-5'	~6.8 (d)	
	H-α	~7.6 (d)	
	H-β	~6.3 (d)	
Scandoside	H-1	~5.0 (d)	~98
	H-5	~4.9 (m)	
	H-6	~5.2 (m)	
	H-7	~2.8 (m)	
	H-9	~5.7 (br s)	
	OCH <sub>3</sub>	~3.7 (s)	
Glucose	H-1"	~4.6 (d)	~100

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.

- Positive Ion Mode [M+Na]<sup>+</sup>: Expected m/z around 573.15.
- Negative Ion Mode [M-H]<sup>-</sup>: Expected m/z around 549.16.
- Fragmentation: In tandem MS (MS/MS), characteristic fragmentation would involve the loss of the glucose moiety (-162 Da) and the p-coumaroyl group (-146 Da).

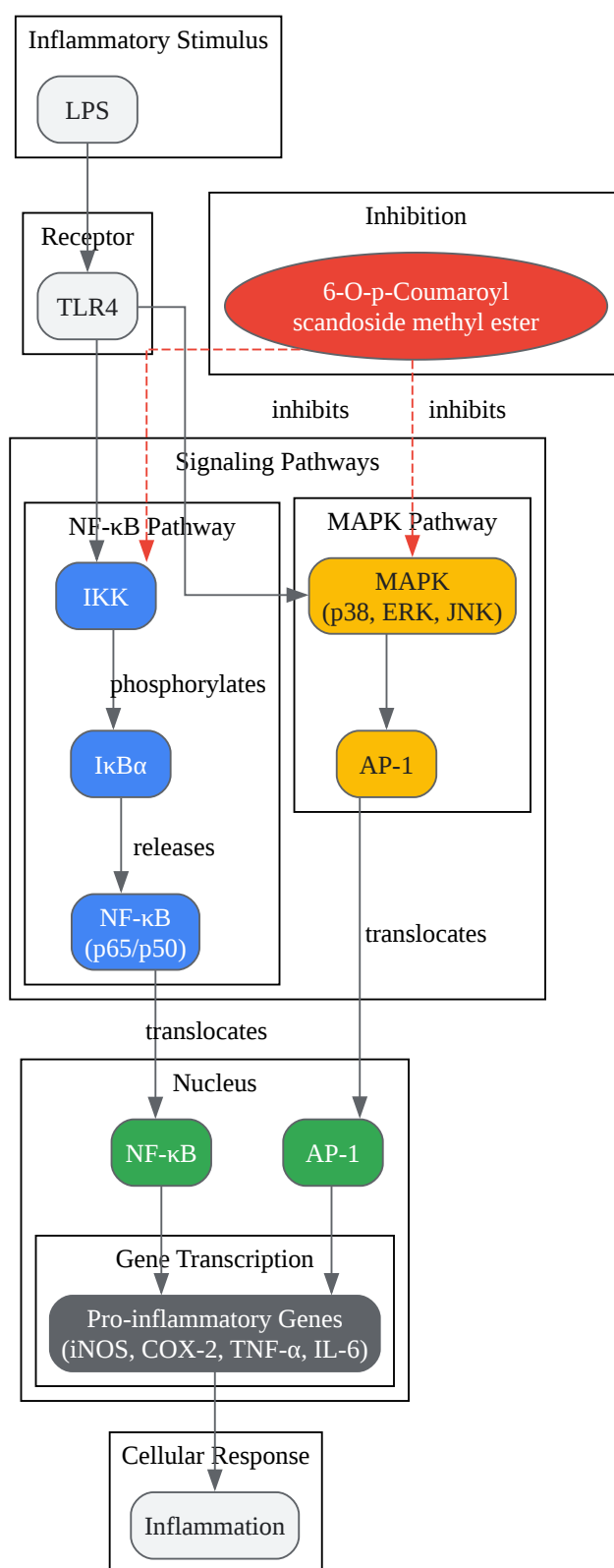
## Biological Activity and Signaling Pathways

**6-O-p-Coumaroyl scandoside methyl ester** has been reported to possess anti-inflammatory and anti-proliferative properties. While the precise molecular mechanisms are still under investigation, the anti-inflammatory activity of structurally related iridoids and coumaroyl compounds is often attributed to the inhibition of the NF-κB and MAPK signaling pathways.

## Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates a proposed mechanism for the anti-inflammatory action of **6-O-p-Coumaroyl scandoside methyl ester**, based on the known inhibition of NF- $\kappa$ B and MAPK pathways by similar natural products.





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Caption: Putative anti-inflammatory mechanism of **6-O-p-Coumaroyl scandoside methyl ester**.

This proposed pathway suggests that **6-O-p-Coumaroyl scandoside methyl ester** may inhibit the activation of IKK and MAPKs, thereby preventing the nuclear translocation of NF- $\kappa$ B and AP-1. This, in turn, would suppress the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF- $\alpha$ , and IL-6, leading to an overall reduction in the inflammatory response.

## Anti-Proliferative Activity

The compound has also been noted to exhibit moderate anti-proliferative effects on certain cancer cell lines. The specific signaling pathways involved in this activity are a subject for further investigation.

## Conclusion

**6-O-p-Coumaroyl scandoside methyl ester** is a promising natural product with well-documented anti-inflammatory and potential anti-cancer properties. This guide provides a foundational resource for researchers, covering its procurement from reliable suppliers, understanding its quality standards, and detailing experimental protocols for its isolation and analysis. The elucidation of its precise molecular mechanisms of action remains an active area of research, and the information provided herein should serve as a valuable starting point for further investigation into the therapeutic potential of this compound.

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